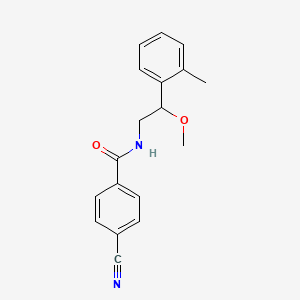

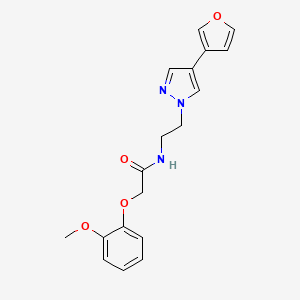

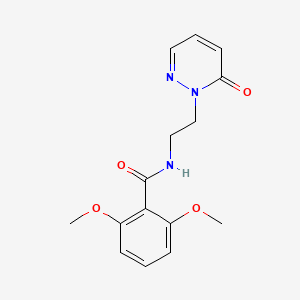

![molecular formula C17H16N2O4S B2636855 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797703-14-0](/img/structure/B2636855.png)

1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(Piperidin-1-ylsulfonyl)pyridine has a similar structure. It has a molecular formula of C10H14N2O2S and a molecular weight of 226.3 .

Molecular Structure Analysis

The molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine consists of a pyridine ring attached to a piperidine ring via a sulfonyl group .

Physical And Chemical Properties Analysis

The compound 3-(Piperidin-1-ylsulfonyl)pyridine has a melting point of 88-89 °C, a predicted boiling point of 381.3±34.0 °C, and a predicted density of 1.271±0.06 g/cm3 .

科学的研究の応用

Sigma Ligands and Binding Site Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been explored for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds have shown potential in the modulation of receptor activity, with specific structural modifications affecting their binding affinity and selectivity. For instance, research has indicated that the N-substituent size significantly influences the affinity and selectivity towards sigma receptors, highlighting the delicate balance between structural features and biological activity Moltzen, E., Perregaard, J., & Meier, E., 1995.

Diuretic and Antihypertensive Properties

N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated species-specific diuretic and antihypertensive activities in animal models. These findings suggest the potential for developing new therapeutics targeting cardiovascular conditions Klioze, S., & Novick, W. J., 1978.

Central Nervous System Agents

Compounds with a spiro[isobenzofuran-1(3H),4'-piperidine] structure have been synthesized with the aim of discovering new central nervous system (CNS) agents. Initial research has identified these compounds as potential leads for further exploration due to their promising pharmacological profiles, including inhibition of tetrabenazine-induced ptosis, suggesting potential antidepressant or neuroprotective effects Bauer, V., Duffy, B. J., Hoffman, D., et al., 1976.

Antimicrobial Activities

The synthesis of various spiro thiazolinone heterocyclic compounds has been explored, with some derivatives showing increased antimicrobial activities. This research avenue offers a glimpse into the potential of spiro compounds in addressing microbial resistance through the development of novel antimicrobial agents Patel, P. N., & Patel, Y., 2015.

Novel Synthetic Approaches

Innovative synthetic methodologies have been developed to construct spiro[isobenzofuran-1,2′-pyrrole] derivatives, highlighting the versatility and potential of these compounds in organic synthesis. These methods facilitate the efficient and selective production of spiro compounds, paving the way for their application in various scientific domains Mahdavinia, G. H., Mohammadizadeh, M., Ariapour, N., & Alborz, M., 2014.

作用機序

Target of Action

The primary target of the compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is the H(+),K(+)-ATPase enzyme, also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, which is essential for digestion and protection against pathogens .

Mode of Action

1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one acts as a potent inhibitor of the H(+),K(+)-ATPase enzyme . It binds to the enzyme in a potassium-competitive manner, which is different from the action of proton pump inhibitors . This binding inhibits the activity of the enzyme, thereby reducing gastric acid secretion .

Biochemical Pathways

The inhibition of the H(+),K(+)-ATPase enzyme by 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one affects the gastric acid secretion pathway . This leads to a decrease in the production of gastric acid, which can have downstream effects on digestion and the body’s defense against ingested pathogens .

Pharmacokinetics

The compound’s potent inhibitory effect on gastric acid secretion suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one’s action include a significant reduction in gastric acid secretion . This can lead to an increase in gastric pH, providing relief from conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Action Environment

Factors such as ph could potentially affect the compound’s activity, as the h(+),k(+)-atpase enzyme it targets is active in the highly acidic environment of the stomach .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16-14-6-1-2-7-15(14)17(23-16)8-4-10-19(12-17)24(21,22)13-5-3-9-18-11-13/h1-3,5-7,9,11H,4,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZGNXYMWYNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CN=CC=C3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

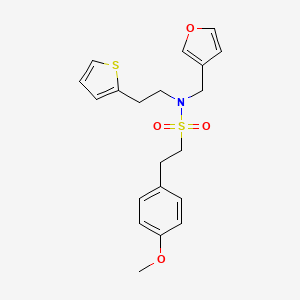

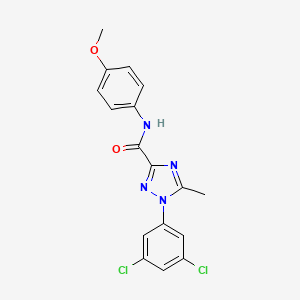

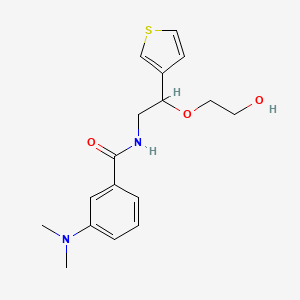

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

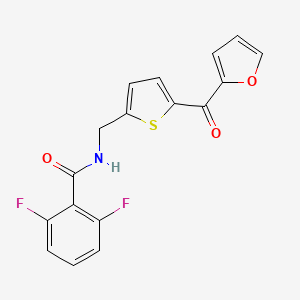

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

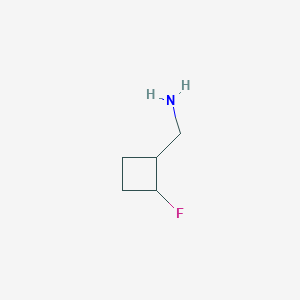

![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)

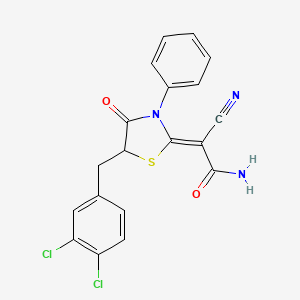

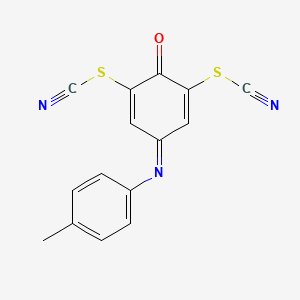

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)